(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine, also known by its chemical structure and systematic name, is a compound that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and potential biological activities.
The compound can be synthesized from commercially available precursors or derived from related amines through specific chemical reactions. It is often studied in the context of medicinal chemistry due to its potential applications in drug development.
This compound falls under the classification of isothiocyanates, which are organic compounds containing the isothiocyanate functional group (-N=C=S). Isothiocyanates are known for their diverse biological activities, including anti-cancer properties and antimicrobial effects.
The synthesis of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine typically involves the reaction of a suitable amine with a thiophosgene or by using other reagents that can introduce the isothiocyanate group.
Technical Details:
The molecular formula for (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is . The structure features a cyclohexane ring substituted with a dimethylamine group and an isothiocyanate group.
CN(C)[C@H]1CCCC[C@H]1N=C=S
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine can participate in various chemical reactions due to its reactive isothiocyanate group.
Technical Details:
The mechanism of action for (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine primarily involves its interaction with biological targets through the electrophilic nature of the isothiocyanate group.
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine has potential applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5